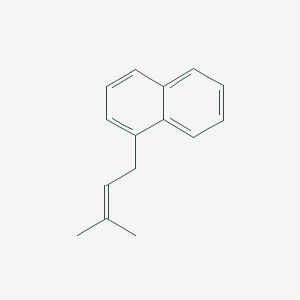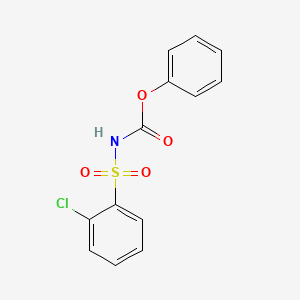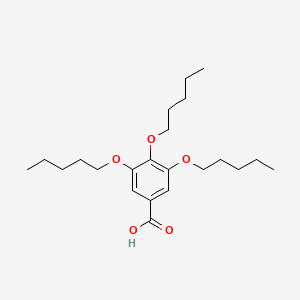
Benzoic acid, 3,4,5-tris(pentyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,4,5-tris(pentyloxy)- is an organic compound with the molecular formula C22H36O5. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by pentyloxy groups. This compound is known for its unique chemical structure, which includes a carboxylic acid group and three ether linkages, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-tris(pentyloxy)- typically involves the alkylation of a benzoic acid derivative. One common method is the reaction of 3,4,5-trihydroxybenzoic acid with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of benzoic acid derivatives often involves catalytic processes. For benzoic acid, 3,4,5-tris(pentyloxy)-, a similar approach can be used, where the starting material is subjected to catalytic alkylation using appropriate catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3,4,5-tris(pentyloxy)- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different products.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pentyloxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield benzoic acid derivatives with different functional groups, while reduction can produce alcohols .
Applications De Recherche Scientifique
Benzoic acid, 3,4,5-tris(pentyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of benzoic acid, 3,4,5-tris(pentyloxy)- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pentyloxy groups can enhance its lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biological processes, including enzyme activity and cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzoic acid: Similar in structure but with methoxy groups instead of pentyloxy groups.
3,4,5-Tris(trimethylsiloxy)benzoic acid: Contains trimethylsiloxy groups instead of pentyloxy groups.
Uniqueness
Benzoic acid, 3,4,5-tris(pentyloxy)- is unique due to its three pentyloxy groups, which provide distinct chemical and physical properties compared to its analogs. These properties include increased hydrophobicity and potential for unique interactions with biological targets .
Propriétés
Numéro CAS |
120597-24-2 |
|---|---|
Formule moléculaire |
C22H36O5 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
3,4,5-tripentoxybenzoic acid |
InChI |
InChI=1S/C22H36O5/c1-4-7-10-13-25-19-16-18(22(23)24)17-20(26-14-11-8-5-2)21(19)27-15-12-9-6-3/h16-17H,4-15H2,1-3H3,(H,23,24) |
Clé InChI |
RYRJEEUJBHRMPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC(=CC(=C1OCCCCC)OCCCCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid](/img/structure/B14288425.png)
![N'-[N'-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide](/img/structure/B14288431.png)
![4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B14288432.png)
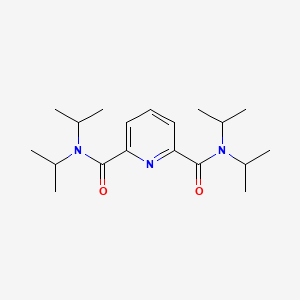
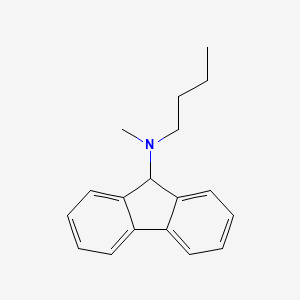
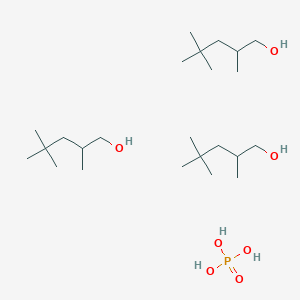
![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
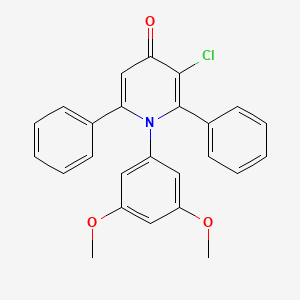
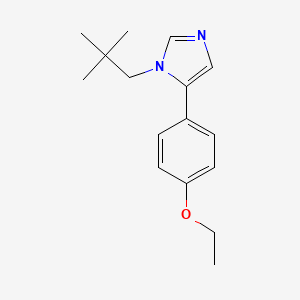
![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)
